3-(Benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, also known as SZL-P1-41, is a small molecule inhibitor that demonstrates promising anti-cancer properties. [] It functions by specifically targeting the S-phase kinase-associated protein 2 (SKP2), a key component of the Skp2-Culin1-F-box (SCF) E3 ubiquitin ligase complex. [] This complex plays a crucial role in regulating cell cycle progression. [] SZL-P1-41 is primarily utilized in scientific research to investigate the therapeutic potential of inhibiting SKP2 in various cancer models. []
SZL-P1-41 exerts its anti-cancer effects primarily by inhibiting SKP2, a component of the SCF E3 ubiquitin ligase complex. [, , ] This inhibition disrupts the ubiquitination and subsequent degradation of key cell cycle regulators, leading to cell cycle arrest and apoptosis. For example, SZL-P1-41 has been shown to increase levels of the cyclin-dependent kinase inhibitor p27, which plays a critical role in controlling cell cycle progression. [, ] Moreover, research suggests that SZL-P1-41 may influence other signaling pathways, such as the AKT pathway, contributing to its anti-cancer effects. []
Inhibiting Prostate Cancer Progression: Studies demonstrate that SZL-P1-41 effectively inhibits the proliferation and migration of castration-resistant prostate cancer cells. [] This effect is amplified when combined with PBIT, a KDM5B inhibitor, suggesting a synergistic anti-cancer effect. [] Moreover, research indicates that SZL-P1-41 treatment can reduce tumor proliferation and alter the SKP2:FOXA1 ratio in xenograft models, highlighting its potential in controlling prostate cancer progression. []
Enhancing Chemosensitivity in B Cell Precursor Acute Lymphoblastic Leukemia: Research suggests that SZL-P1-41, both alone and in combination with doxorubicin, can induce apoptosis in B cell precursor acute lymphoblastic leukemia cell lines. [] This highlights its potential as a therapeutic agent, potentially enhancing the efficacy of existing chemotherapy regimens.
Suppressing Bleomycin-Induced Pulmonary Fibrosis: Studies indicate that SZL-P1-41 can effectively suppress pulmonary fibrosis in a bleomycin-induced mouse model. [, ] This finding suggests a potential therapeutic application for SZL-P1-41 in treating pulmonary fibrosis.
Investigating Medulloblastoma Cell Viability: Research suggests that SZL-P1-41, in conjunction with Notch pathway inhibitors, can decrease the viability of medulloblastoma cell lines. [] This indicates a potential role for SZL-P1-41 in developing novel therapeutic strategies for medulloblastoma.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: